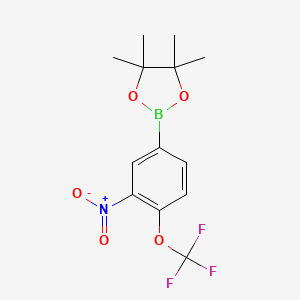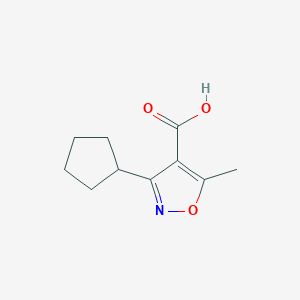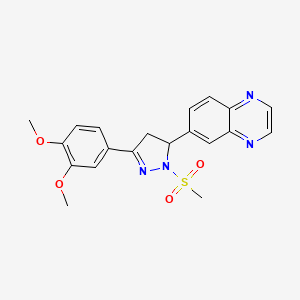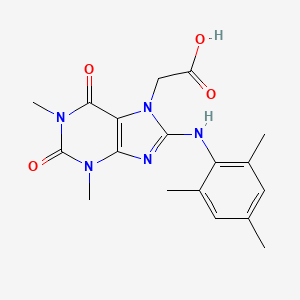
3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a type of organoboron compound . It has the empirical formula C13H16BF3O3 and a molecular weight of 288.07 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom bonded to an aromatic ring, which is further substituted with a nitro group and a trifluoromethoxy group . The exact structure would require further experimental determination.Chemical Reactions Analysis
Boronic esters, including this compound, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Aplicaciones Científicas De Investigación
Hydrolysis at Physiological pH
Phenylboronic acids and their esters, including derivatives like 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester, are considered for designing new drugs and drug delivery devices. They are suitable for neutron capture therapy. However, their stability in water is marginal, and their hydrolysis rate is influenced by the pH, with a considerable acceleration at physiological pH (Achilli et al., 2013).
Phosphorescence Properties
Arylboronic esters exhibit phosphorescence in the solid state at room temperature, a serendipitous finding that challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. This property may be determined by solid-state molecular packing rather than boron substituents' patterns and numbers (Shoji et al., 2017).
Synthesis and Application in Suzuki Coupling
The synthesis of 3-Pyridylboronic acid and its pinacol ester is an important aspect, particularly its application in Suzuki coupling to prepare 3-pyridin-3-ylquinoline, demonstrating its utility in organic synthesis (Li et al., 2005).
Solubility in Organic Solvents
The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined. This solubility information is crucial for the application of these compounds in various solvent systems (Leszczyński et al., 2020).
Palladium-catalyzed Cross-coupling Reaction
The synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reaction is significant for organic chemistry, particularly in the synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).
Antibacterial Activity
(Trifluoromethoxy)Phenylboronic acids, which may include variants like 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, have been studied for their antibacterial potency against Escherichia coli and Bacillus cereus. This highlights their potential in antimicrobial applications (Adamczyk-Woźniak et al., 2021).
H2O2-Cleavable Poly(ester-amide)s Synthesis
The synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester is a significant development in polymer chemistry, potentially useful in H2O2-responsive delivery vehicles (Cui et al., 2017).
Glucose-Responsive Polymer Micelles
The creation of biocompatible and biodegradable block copolymer micelles using phenylboronic ester as a linkage shows its application in drug delivery, particularly in creating glucose-responsive systems (Vrbata & Uchman, 2018).
Radioprotection in Nanoparticles
Phenylboronic acid pinacol ester-conjugated hyaluronic acid has been used to fabricate radiosensitive nanoparticles for radioprotection, demonstrating its potential in medical applications (Choi et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is used in the sm cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound could have significant molecular and cellular effects .
Action Environment
The action of this compound is influenced by the conditions of the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, suggesting that it can be effectively carried out in a variety of environmental conditions .
Análisis Bioquímico
Biochemical Properties
The 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium .
Molecular Mechanism
In the Suzuki–Miyaura coupling, the this compound undergoes transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .
Temporal Effects in Laboratory Settings
Organoboron compounds are generally known for their stability .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO5/c1-11(2)12(3,4)23-14(22-11)8-5-6-10(21-13(15,16)17)9(7-8)18(19)20/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISMCLGNSYJEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)


![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide](/img/structure/B2452088.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)
![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)
